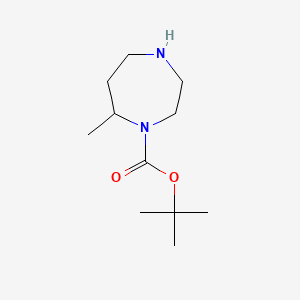
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is available in both liquid and solid forms .
Molecular Structure Analysis
The InChI code for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is stored at room temperature . The compound is available in both liquid and solid forms . .Scientific Research Applications
Synthesis of Complex Molecules
- A practical synthesis pathway for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho-kinase inhibitor K-115, has been developed. This work highlights the compound's utility in synthesizing multikilogram quantities for pharmaceutical applications (Gomi et al., 2012).
Advanced Organic Synthesis Techniques
- The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate has been used as a synthetic route to create saturated fused heterocyclic systems. This demonstrates the compound's role in generating structures that may have pharmaceutical relevance (Moskalenko & Boev, 2014).
Heterocyclic Chemistry and Materials Science
- Synthesis and modification of tert-butyl esters have been explored for their potential in creating compounds with weak or no cytotoxic activity, indicating their possible use in safer pharmaceuticals or materials (Vorona et al., 2007).
Catalysis and Chemical Transformations
- Tert-butyl methyl ether has been utilized effectively for the esterification of carboxylic acids, showing a remarkable regioselectivity. This indicates the compound's utility in synthesizing esters, which are essential in various chemical products (Dawar et al., 2011).
Photophysical Properties
- Novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles have been synthesized, characterized, and subjected to photophysical studies. Such research points to the potential applications of these compounds in developing materials with specific optical properties (Wieczorek et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
Like other diazepane derivatives, it may interact with various biological receptors or enzymes, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent cellular responses.
properties
IUPAC Name |
tert-butyl 7-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDMHWWVXLFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745362 |
Source


|
| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | |
CAS RN |
935843-93-9 |
Source


|
| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

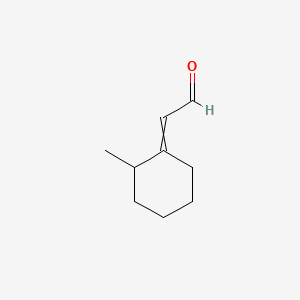
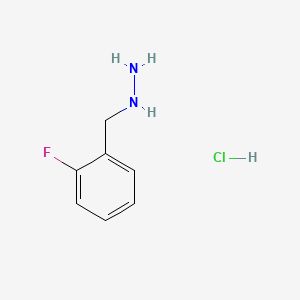
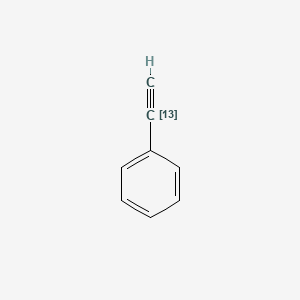

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
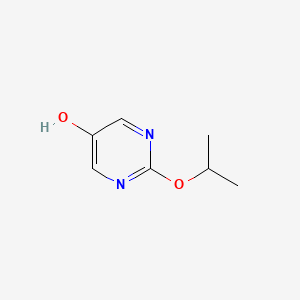
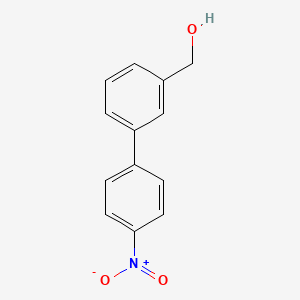
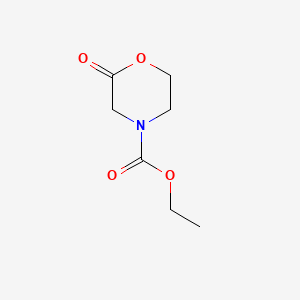
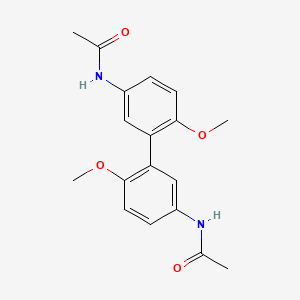
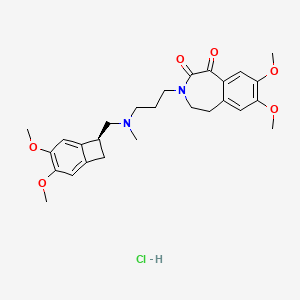
![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)